

Spectroscopic and Structural Elucidation of 4'-Methoxyagarotetrol: A Technical Guide

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Compound of Interest

Compound Name: 4'-Methoxyagarotetrol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Methoxyagarotetrol**, a natural compound found in *Aquilaria sinensis* (Lour.). Due to the limited availability of direct spectroscopic data for **4'-Methoxyagarotetrol** in publicly accessible databases, this document compiles and analyzes data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the isolation, characterization, and synthetic development of this and related compounds.

Chemical Structure

4'-Methoxyagarotetrol possesses a complex chemical architecture, featuring a chromone core linked to a highly substituted tetrahydroxytetralone-like moiety via a 2-(4-methoxyphenyl)ethyl group.

Molecular Formula: C₁₈H₂₀O₇ Molecular Weight: 348.35 g/mol SMILES: O=C1C2=C(--INVALID-LINK--O)O">C@HO)OC(CCC3=CC=C(C=C3)OC)=C1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **4'-Methoxyagarotetrol**, based on the analysis of its constituent structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **4'-Methoxyagarotetrol** are predicted to be complex due to the numerous stereocenters and aromatic protons. The data presented below is an amalgamation of reported values for 2-(2-(4-methoxyphenyl)ethyl)chromones and polyhydroxylated tetralone derivatives.

Table 1: Predicted ^1H NMR Data for **4'-Methoxyagarotetrol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	H-5 (Chromone)
~6.8 - 7.5	m	3H	H-6, H-7, H-8 (Chromone)
~7.15	d	2H	H-2', H-6' (Methoxyphenyl)
~6.85	d	2H	H-3', H-5' (Methoxyphenyl)
~6.1 - 6.3	s	1H	H-3 (Chromone)
~4.0 - 4.5	m	4H	CH-OH protons (Tetralone moiety)
3.79	s	3H	-OCH ₃
~2.8 - 3.1	m	4H	-CH ₂ -CH ₂ - (Ethyl bridge)

Table 2: Predicted ^{13}C NMR Data for **4'-Methoxyagarotetrol**

Chemical Shift (δ , ppm)	Assignment
~175 - 180	C-4 (Chromone C=O)
~160 - 165	C-2, C-8a (Chromone)
~158	C-4' (Methoxyphenyl)
~110 - 140	Aromatic C (Chromone & Methoxyphenyl)
~130	C-2', C-6' (Methoxyphenyl)
~114	C-3', C-5' (Methoxyphenyl)
~70 - 80	CH-OH carbons (Tetralone moiety)
55.3	-OCH ₃
~30 - 40	-CH ₂ -CH ₂ - (Ethyl bridge)

Mass Spectrometry (MS)

High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 349.1231.

Table 3: Predicted Mass Spectrometry Data for **4'-Methoxyagarotetrol**

m/z (Predicted)	Ion	Fragmentation Pathway
349.1231	$[M+H]^+$	Protonated molecule
331.1125	$[M+H - H_2O]^+$	Loss of a water molecule from the polyol moiety.
313.1019	$[M+H - 2H_2O]^+$	Sequential loss of two water molecules.
295.0914	$[M+H - 3H_2O]^+$	Sequential loss of three water molecules.
161.0597	$[C_{10}H_9O_2]^+$	Cleavage of the ethyl bridge, yielding the 2-methylchromone fragment.
135.0805	$[C_9H_{11}O]^+$	Cleavage yielding the 4-methoxyphenylethyl cation.
121.0648	$[C_8H_9O]^+$	Tropylium ion from the 4-methoxyphenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **4'-Methoxyagarotetrol** is predicted to be characterized by strong absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Table 4: Predicted IR Data for **4'-Methoxyagarotetrol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretching (polyol)
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
~1650	Strong	C=O stretching (chromone)
~1610, 1580, 1510	Medium	C=C stretching (aromatic)
~1250	Strong	C-O stretching (aryl ether, -OCH ₃)
~1100 - 1000	Strong	C-O stretching (alcohols)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. Below are generalized protocols for NMR, MS, and IR analysis of natural products like **4'-Methoxyagarotetrol**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- 1D Spectra Acquisition:
 - ¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-64 scans.
 - ¹³C NMR: Acquire with a spectral width of 200-250 ppm, a relaxation delay of 2-5 s, and 1024 or more scans. DEPT-135 and DEPT-90 experiments should be performed to aid in carbon multiplicity assignment.

- 2D Spectra Acquisition:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and elucidating the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). An acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.
- Data Acquisition:
 - Full Scan MS: Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.
 - Tandem MS (MS/MS): Select the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ for collision-induced dissociation (CID) to obtain fragmentation patterns. Varying the collision energy can provide more detailed structural information.

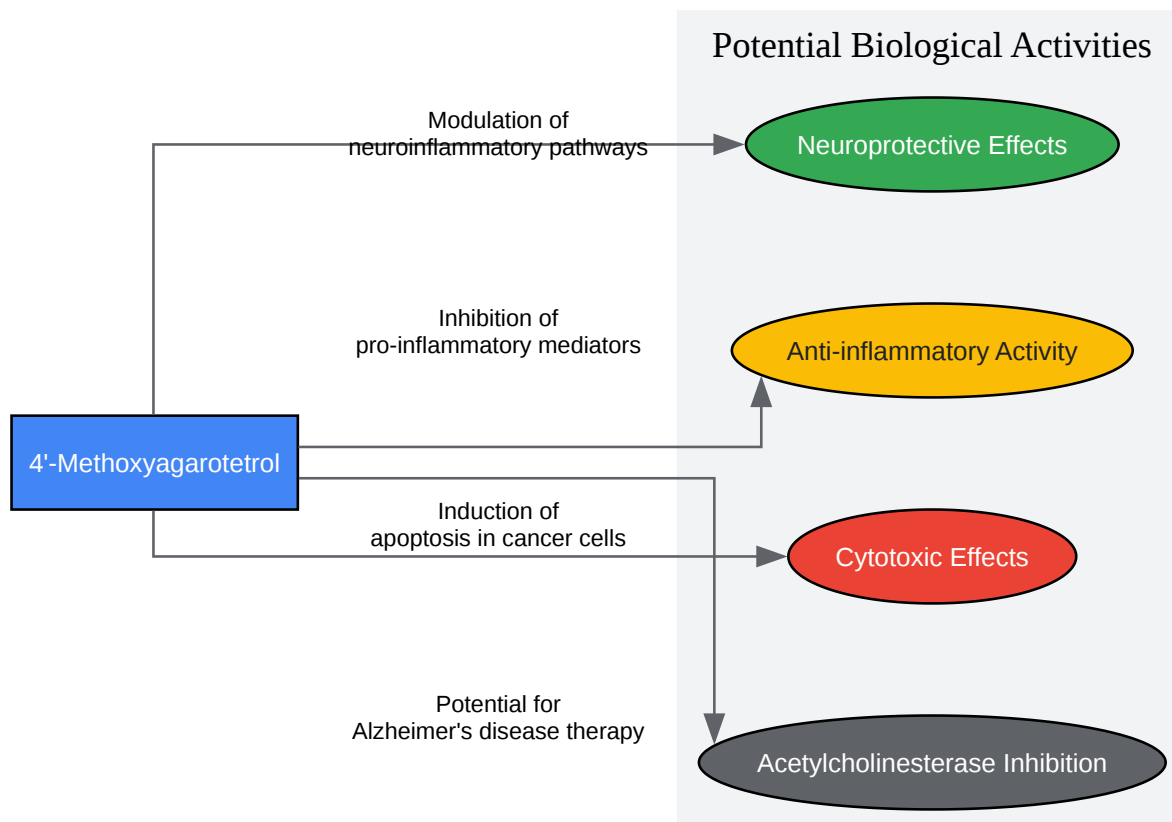
Infrared Spectroscopy Protocol

- Sample Preparation:

- Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Signaling Pathways and Biological Activity

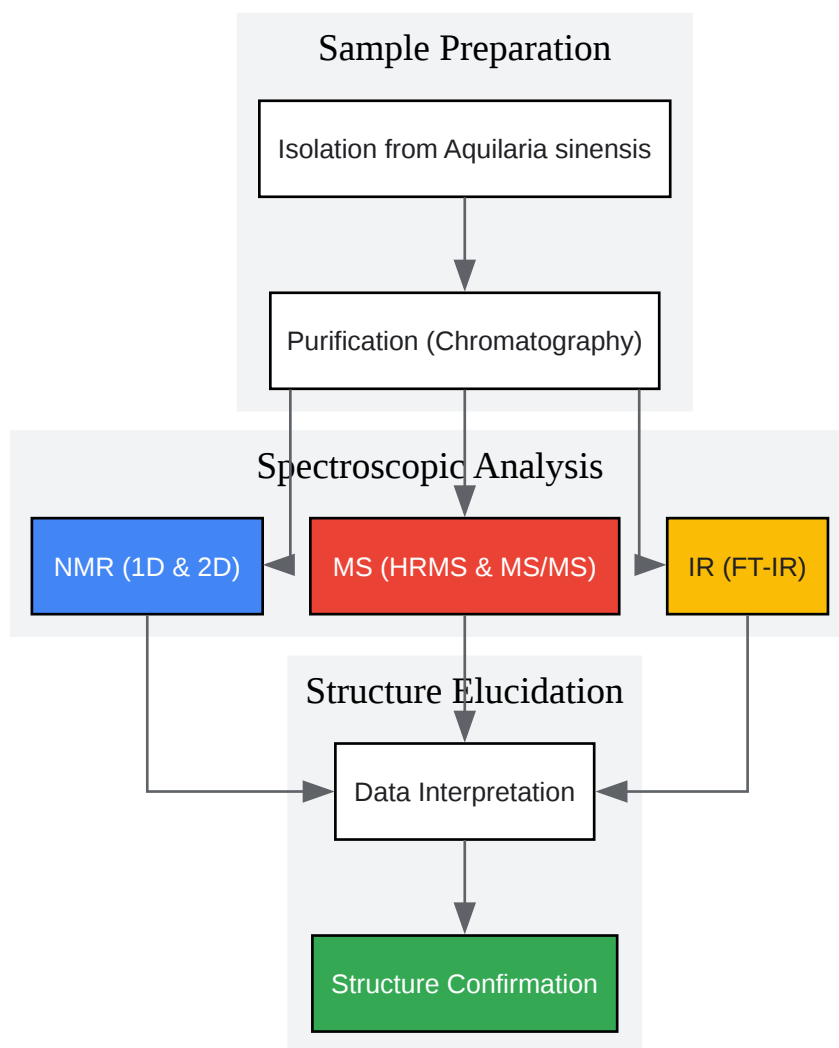
2-(2-phenylethyl)chromones, the class of compounds to which **4'-Methoxyagarotetrol** belongs, have been reported to exhibit a range of biological activities.[1][2][3] These activities suggest potential interactions with various cellular signaling pathways.



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Caption: Potential biological activities of **4'-Methoxyagarotetrol**.

The workflow for the spectroscopic analysis and characterization of **4'-Methoxyagarotetrol** can be visualized as follows:



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Caption: Workflow for spectroscopic analysis of **4'-Methoxyagarotetrol**.

This guide serves as a foundational resource for the spectroscopic investigation of **4'-Methoxyagarotetrol**. The predictive data and standardized protocols provided herein are

intended to facilitate the unambiguous structural determination and further biological evaluation of this promising natural product.

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